4-(4-(Trifluoromethoxy)phenyl)piperidine

Catalog No.
S1923333
CAS No.
180160-91-2
M.F
C12H14F3NO
M. Wt
245.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-(Trifluoromethoxy)phenyl)piperidine

CAS Number

180160-91-2

Product Name

4-(4-(Trifluoromethoxy)phenyl)piperidine

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]piperidine

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)17-11-3-1-9(2-4-11)10-5-7-16-8-6-10/h1-4,10,16H,5-8H2

InChI Key

FLWRTKZUGCVAGX-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=CC=C(C=C2)OC(F)(F)F

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)OC(F)(F)F

4-(4-(Trifluoromethoxy)phenyl)piperidine is a substituted arylpiperidine that serves as a crucial intermediate and structural motif in medicinal chemistry. The 4-arylpiperidine scaffold is a privileged structure found in numerous therapeutic agents, particularly those targeting the central nervous system. The key feature of this compound is the para-trifluoromethoxy (-OCF3) group, which imparts a unique combination of high lipophilicity, metabolic stability, and specific electronic properties that are distinct from other common substituents like trifluoromethyl (-CF3) or halogens. These characteristics make it a valuable building block for fine-tuning the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

Direct substitution of 4-(4-(trifluoromethoxy)phenyl)piperidine with seemingly similar analogs, such as those bearing -CF3, -Cl, or -F groups, is a high-risk strategy in both process and medicinal chemistry. The trifluoromethoxy group possesses a distinct electronic profile, acting as a weak deactivator, and a unique conformational geometry where the -OCF3 group is orthogonal to the aromatic ring. This combination of lipophilicity, electronics, and sterics is not replicated by other substituents. For example, the -OCF3 group is significantly more lipophilic than the -CF3 group and is far more resistant to metabolic O-dealkylation than a standard methoxy group. Swapping this building block for a more common analog can lead to unpredictable and often detrimental changes in biological potency, cell permeability, and metabolic half-life, negating downstream development efforts.

Superior Lipophilicity for Optimizing Membrane Permeability

The para-trifluoromethoxy (-OCF3) substituent provides a significant and quantitatively distinct increase in lipophilicity compared to other common electron-withdrawing groups. Based on Hansch π constants, a standard measure of a substituent's contribution to lipophilicity, the -OCF3 group is demonstrably more lipophilic than the trifluoromethyl (-CF3) group. This property is critical for medicinal chemists seeking to enhance a molecule's ability to cross cellular membranes and improve its overall ADME profile.

Evidence DimensionHansch Lipophilicity Parameter (π)
Target Compound Data+1.04 (for p-OCF3)
Comparator Or Baselinep-CF3: +0.88; p-Cl: +0.71; p-F: +0.14
Quantified Difference18% more lipophilic than p-CF3; 46% more than p-Cl
ConditionsStandard parameter derived from octanol-water partition coefficients.

This allows for precise lipophilicity tuning to optimize a drug candidate's balance of solubility, permeability, and metabolic stability, a task not achievable with less lipophilic analogs.

Enhanced Metabolic Stability by Blocking Key Metabolic Pathways

The trifluoromethoxy group is exceptionally resistant to metabolic degradation. Unlike a simple methoxy group, which is highly susceptible to enzymatic O-dealkylation by Cytochrome P450 enzymes, the C-O bond in the -OCF3 group is metabolically robust. Furthermore, its placement at the para-position effectively blocks a common site of oxidative metabolism (para-hydroxylation) on the phenyl ring. This dual stability mechanism makes building blocks like 4-(4-(trifluoromethoxy)phenyl)piperidine essential for designing drug candidates with longer in vivo half-lives.

Evidence DimensionMetabolic Liability
Target Compound DataResistant to O-dealkylation; blocks para-hydroxylation
Comparator Or BaselineMethoxy (-OCH3) group: Prone to O-dealkylation. Unsubstituted phenyl: Prone to para-hydroxylation.
Quantified DifferenceQualitatively higher metabolic stability compared to methoxy or unsubstituted analogs.
ConditionsIn vitro and in vivo drug metabolism studies.

Procuring this compound provides a direct route to improving a candidate's metabolic profile, reducing the risk of rapid clearance and increasing the likelihood of clinical success.

Demonstrated Precursor Suitability in Multi-Step Synthesis of Patented Therapeutics

4-(4-(Trifluoromethoxy)phenyl)piperidine is not just a theoretical building block; it is a documented intermediate in the synthesis of complex, high-value pharmaceutical agents. For example, a patent for potent neurokinin (NK) receptor antagonists explicitly details a synthetic route that utilizes this specific compound as a key precursor. Its selection and documentation in a formal patent filing imply that it offers a reliable and efficient pathway to the desired final product, a critical consideration for process development and scale-up.

Evidence DimensionUse as a Synthetic Intermediate
Target Compound DataNamed precursor in the synthesis of 4,4-disubstituted piperidine NK1 antagonists.
Comparator Or BaselineAlternative arylpiperidine precursors not specified in this patented route.
Quantified DifferenceN/A
ConditionsMulti-step organic synthesis as described in patent WO2004072043A1.

This provides procurement assurance, as the compound has been validated in a relevant, multi-step synthetic context, reducing the risk associated with unproven starting materials.

Critical for High-Potency Binding to the CCR5 Receptor

In the development of antagonists for the CCR5 receptor, a key target for HIV therapeutics, the choice of substituent on the 4-phenylpiperidine core is critical for achieving high potency. A patent describing novel CCR5 antagonists demonstrates this directly. In a comparative example, the compound with the 4-trifluoromethoxy substituent (Example 1-17) exhibited an IC50 of 1.1 nM. In contrast, the direct analog with a 4-trifluoromethyl group (Example 1-18) was 20-fold less potent, with an IC50 of 22 nM. This highlights the non-interchangeable nature of the -OCF3 group for this specific and therapeutically important target.

Evidence DimensionCCR5 Antagonist Potency (IC50)
Target Compound Data1.1 nM
Comparator Or Baseline4-Trifluoromethyl (-CF3) analog: 22 nM
Quantified Difference20-fold higher potency than the -CF3 analog
ConditionsInhibition of MIP-1β binding to CCR5-expressing cells.

For research programs targeting CCR5 or structurally related GPCRs, procuring this specific compound is essential to maximize binding affinity and achieve desired biological activity.

Lead Optimization in CNS Drug Discovery Programs

Ideal for projects requiring scaffolds with high lipophilicity to ensure blood-brain barrier penetration, combined with excellent metabolic stability to prolong in vivo effects. The compound's properties are well-suited for developing modulators of CNS targets like neurokinin receptors.

Development of High-Potency GPCR Antagonists for HIV and Inflammatory Diseases

As demonstrated in SAR studies for CCR5 antagonists, this building block is the right choice when maximizing binding affinity is paramount. Its unique electronic and steric profile can provide a significant potency advantage over other fluorinated or halogenated analogs in the design of anti-HIV or anti-inflammatory agents.

Scaffolding for Metabolically Robust Therapeutics

A primary choice for synthetic campaigns where blocking metabolic hotspots on an aromatic ring is a key objective. Using this precursor can de-risk a project by designing out metabolic liabilities from the start, saving significant time and resources in later development stages.

Systematic Tuning of Physicochemical Properties in Medicinal Chemistry

Serves as a key tool in a medicinal chemist's toolkit for systematically modulating lipophilicity. Its well-defined Hansch π value allows for rational, predictable adjustments to a lead compound's ADME profile when compared against -CF3, -Cl, and -F analogs.

XLogP3

3.2

Wikipedia

4-[4-(Trifluoromethoxy)phenyl]piperidine

Dates

Last modified: 08-16-2023

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